Bromo-PEG2-azide

PEG linker selection drug conjugate design PROTAC linker procurement

Bromo-PEG2-azide (CAS 530151-56-5) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal bromide and an azide group separated by a diethylene glycol spacer. The compound serves as a non-cleavable linker in antibody-drug conjugate (ADC) synthesis and as a PEG-based PROTAC linker for targeted protein degradation applications.

Molecular Formula C6H12BrN3O2
Molecular Weight 238.08 g/mol
Cat. No. B1667887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-azide
SynonymsBromo-PEG2-azide
Molecular FormulaC6H12BrN3O2
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC(COCCOCCBr)N=[N+]=[N-]
InChIInChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2
InChIKeyQZCKRLVDTQCBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG2-azide Procurement Guide: Heterobifunctional PEG Linker for ADC and PROTAC Conjugation


Bromo-PEG2-azide (CAS 530151-56-5) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal bromide and an azide group separated by a diethylene glycol spacer . The compound serves as a non-cleavable linker in antibody-drug conjugate (ADC) synthesis and as a PEG-based PROTAC linker for targeted protein degradation applications . The azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne/cyclooctyne-bearing partners, while the bromide functions as a leaving group for nucleophilic substitution with thiols, amines, or hydroxyls .

Why Bromo-PEG2-azide Cannot Be Replaced Arbitrarily by Bromo-PEGn-azide Analogs


PEG spacer length directly governs conjugate physicochemical properties, including aqueous solubility, steric accessibility, and pharmacokinetic behavior. Variation from PEG2 (diethylene glycol) to PEG3 or PEG4 alters the spatial separation between conjugated moieties, which affects both the efficiency of dual-functionalization reactions and the conformational flexibility of the final bioconjugate . In radiopharmaceutical studies using NOTA-PEGn-RM26 conjugates, systematic PEG spacer variation (n = 2, 3, 4, 6) produced distinct IC₅₀ values ranging from 3.1 ± 0.2 nM (n=2) to 5.8 ± 0.3 nM (n=6) against GRPR-expressing cells, demonstrating that even single ethylene glycol unit differences measurably impact receptor binding affinity [1]. Substituting Bromo-PEG2-azide with a longer-chain analog without re-optimization risks altering conjugate performance, making compound-specific procurement essential for reproducible results.

Bromo-PEG2-azide Comparative Evidence: Quantitative Differentiation for Scientific Procurement


Bromo-PEG2-azide Molecular Weight and LogP Differentiation from PEG1 and PEG3 Analogs

Bromo-PEG2-azide (n=2) occupies a specific position in the Bromo-PEGn-azide series with molecular weight 238.08 g/mol and calculated LogP 0.82 . This places it between Bromo-PEG1-azide (MW 194.03, LogP 1.7) [1] and Bromo-PEG3-azide (MW 282.1) [2]. The PEG2 spacer provides intermediate hydrophilicity compared to the more lipophilic PEG1 derivative and the more hydrophilic PEG3 variant.

PEG linker selection drug conjugate design PROTAC linker procurement

Bromo-PEG2-azide Rotatable Bond Count and Conformational Flexibility Relative to PEG1

Bromo-PEG2-azide contains 8 rotatable bonds, compared to 5 rotatable bonds in Bromo-PEG1-azide [1]. This 60% increase in rotatable bonds provides greater conformational flexibility for the linker region, which influences the spatial orientation between conjugated biomolecules and their target binding partners.

linker flexibility conjugate design steric optimization

PEG2 Spacer Binding Affinity Advantage Demonstrated in NOTA-PEGn-RM26 Conjugate Series

In a systematic study of NOTA-PEGn-RM26 bombesin antagonist conjugates, the PEG2 (diethylene glycol) variant achieved an IC₅₀ of 3.1 ± 0.2 nM against GRPR-expressing PC-3 cells, representing the highest binding affinity among the series (PEG2, PEG3, PEG4, PEG6) [1]. This value was superior to PEG3 (3.9 ± 0.3 nM), PEG4 (5.4 ± 0.4 nM), and PEG6 (5.8 ± 0.3 nM), demonstrating that the PEG2 spacer length is optimal for maintaining receptor recognition in this peptide-chelator conjugate system.

PEG spacer length receptor binding radioligand optimization

Bromo-PEG2-azide DMSO Solubility and Procurement-Relevant Formulation Compatibility

Bromo-PEG2-azide exhibits DMSO solubility of approximately 100 mg/mL (≈420 mM) . This high solubility facilitates preparation of concentrated stock solutions for downstream conjugation workflows and high-throughput screening campaigns. The compound is also soluble in dichloromethane (DCM) and dimethylformamide (DMF), providing solvent flexibility .

compound solubility formulation screening procurement specification

Bromo-PEG2-azide Purity and Storage Specifications for Reproducible Conjugation

Bromo-PEG2-azide is commercially available at ≥98% purity . The recommended storage condition is -20°C as powder, with stability of 3 years at -20°C and 2 years at 4°C . The azide functional group necessitates protection from moisture and light to prevent decomposition [1].

compound quality storage stability reproducible conjugation

Bromo-PEG2-azide Spacer Length Effects on ADC Pharmacokinetics

Studies on PEG-containing ADC linkers demonstrate that increasing PEG chain length leads to increased plasma and tumor exposures and lower plasma clearance rates [1]. Faster-clearing ADCs prepared with very short or no PEG modifier produced higher tissue payload Cmax values at early post-dose time points relative to slower-clearing ADCs incorporating longer PEG chains [2]. PEG2 represents the shortest functional PEG spacer in common ADC linker design, offering a balance between sufficient hydrophilicity for solubility improvement and minimal steric interference.

ADC linker design PEG pharmacokinetics plasma clearance

Bromo-PEG2-azide Primary Procurement and Application Scenarios


PROTAC Development Requiring PEG2-Optimized Ternary Complex Formation

Bromo-PEG2-azide is suitable for PROTAC synthesis where the PEG2 spacer length supports efficient ternary complex formation between E3 ligase and target protein. The compound's 8 rotatable bonds provide conformational flexibility while the diethylene glycol spacer maintains sufficient proximity for ubiquitination. Based on class-level evidence from NOTA-PEGn-RM26 studies showing PEG2 achieves optimal binding affinity (IC₅₀ 3.1 ± 0.2 nM) compared to longer PEG variants [1], Bromo-PEG2-azide should be prioritized when target binding potency is the primary optimization parameter rather than extended circulation half-life.

ADC Construction with Non-Cleavable Linker Requirement

Bromo-PEG2-azide functions as a non-cleavable ADC linker , enabling stable conjugation between antibody and cytotoxic payload. The bromide leaving group enables efficient nucleophilic substitution with antibody thiol groups following mild reduction of interchain disulfides, while the azide group allows orthogonal click chemistry attachment of alkyne-modified payloads [1]. The PEG2 spacer confers adequate aqueous solubility without introducing the slower plasma clearance associated with longer PEG chains [2], making this linker suitable for ADCs where rapid tumor penetration and higher early tumor payload concentrations are therapeutically advantageous.

Dual-Functionalization of Biomolecules via Orthogonal Click and Nucleophilic Conjugation

Bromo-PEG2-azide enables sequential or orthogonal dual-functionalization of peptides, proteins, or small molecules. The azide group participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne/DBCO/BCN partners , while the bromide undergoes nucleophilic substitution with thiols, amines, or hydroxyls [1]. This orthogonal reactivity allows modular construction of heterobifunctional conjugates where two distinct functional moieties (e.g., fluorophore and targeting ligand, or drug and solubilizing group) are attached in controlled stoichiometry. The PEG2 spacer maintains moderate hydrophilicity (LogP 0.82) to preserve conjugate solubility without excessive steric shielding [2].

High-Purity Linker Procurement for Sensitive Bioconjugation Workflows

For applications requiring high reproducibility and minimal batch-to-batch variability, Bromo-PEG2-azide is available at ≥98% purity from multiple commercial suppliers [1]. The compound's high DMSO solubility (~100 mg/mL) [2] facilitates preparation of concentrated stock solutions compatible with automated liquid handling systems and high-throughput conjugation screening. Storage at -20°C provides 3-year powder stability [2], reducing procurement frequency for laboratories with intermittent linker usage patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo-PEG2-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.